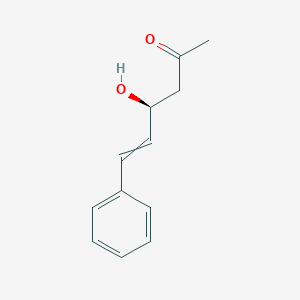

(4S)-4-Hydroxy-6-phenylhex-5-en-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

645401-50-9 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

(4S)-4-hydroxy-6-phenylhex-5-en-2-one |

InChI |

InChI=1S/C12H14O2/c1-10(13)9-12(14)8-7-11-5-3-2-4-6-11/h2-8,12,14H,9H2,1H3/t12-/m1/s1 |

InChI Key |

UXFOPBHZBIELIF-GFCCVEGCSA-N |

Isomeric SMILES |

CC(=O)C[C@@H](C=CC1=CC=CC=C1)O |

Canonical SMILES |

CC(=O)CC(C=CC1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 4s 4 Hydroxy 6 Phenylhex 5 En 2 One and Its Stereoisomers

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis offers a powerful toolkit for stereoselective synthesis, employing enzymes to perform transformations with high specificity under mild conditions. These methods are central to green chemistry initiatives, often reducing the need for protecting groups and harsh reagents.

Enzymatic Reductions for Stereoselective Hydroxylation and Carbonyl Reduction

The synthesis of (4S)-4-Hydroxy-6-phenylhex-5-en-2-one can be envisioned via the stereoselective reduction of the carbonyl group in a suitable precursor, such as trans-4-phenyl-3-buten-2-one (benzalacetone). This transformation falls into the category of reductions of α,β-unsaturated ketones, which presents a significant challenge in regioselectivity: reduction can occur at the carbon-carbon double bond or at the carbonyl group. nih.gov

In vivo metabolic studies in rats and dogs have shown that the primary metabolic pathway for trans-4-phenyl-3-buten-2-one is the reduction of the double bond to yield 4-phenyl-2-butanone, while the desired carbonyl reduction product, trans-4-phenyl-3-buten-2-ol, is formed as only a minor metabolite. nih.gov This highlights the inherent difficulty in selectively reducing the carbonyl group.

Biocatalytic approaches using isolated ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can overcome this challenge. These enzymes, often dependent on a nicotinamide (B372718) cofactor (NADH or NADPH), utilize a chiral active site to position the substrate for a highly stereo- and regioselective hydride transfer to the carbonyl carbon. By selecting an appropriate enzyme, the carbonyl group of trans-4-phenyl-3-buten-2-one can be reduced to the corresponding (S)-alcohol with high enantiomeric excess, yielding the target molecule directly. The enzyme's three-dimensional structure dictates the facial selectivity of the hydride attack, allowing for the predictable formation of the (S)-enantiomer.

Lipase-Catalyzed Kinetic Resolution Strategies

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method is applicable when a racemic mixture of 4-hydroxy-6-phenylhex-5-en-2-one is available, for instance, through non-selective chemical reduction of trans-4-phenyl-3-buten-2-one. Lipases (EC 3.1.1.3) are particularly effective for this purpose due to their stability in organic solvents, broad substrate tolerance, and high enantioselectivity. researchgate.net

The process involves the enantiomer-selective acylation of the racemic alcohol using an acyl donor, such as vinyl acetate. The lipase (B570770) preferentially catalyzes the acylation of one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (the desired S-enantiomer) largely unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated by standard chromatographic techniques. The effectiveness of the resolution is quantified by the enantiomeric ratio (E).

Studies on structurally similar 4-arylbut-3-en-2-ols demonstrate the feasibility of this approach. researchgate.net Various commercially available and specially prepared lipases can achieve high enantioselectivity. researchgate.net A more advanced version of this method is dynamic kinetic resolution, where the non-reactive enantiomer is racemized in situ, theoretically allowing for the conversion of the entire racemic starting material into a single, enantiopure acylated product with a yield of up to 100%. ru.nl

| Lipase Source | Time (h) | Conversion (%) | Product Configuration | Enantiomeric Excess (e.e. %) of Product | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|

| Lipozyme TL IM | 72 | 52 | R | 96.1 | >200 |

| Lipase PS (Amano) | 72 | 52 | R | 93.8 | >100 |

| P. fluorescens | 72 | 48 | R | 99.6 | >200 |

| Lipase AK (Amano) | 4 | 53 | R | 87.4 | 39 |

| BUTE-3b (fungal SmF) | 4 | 51 | R | 91.2 | >100 |

| SSF-9 (fungal SSF) | 72 | 51 | R | 95.8 | >100 |

Hydratase-Catalyzed Transformations in Biosynthetic Pathways

Hydratases (EC 4.2.1.x) are enzymes that catalyze the stereospecific addition of a water molecule to a carbon-carbon double bond, offering a highly atom-efficient route to alcohols. nih.gov This reaction is particularly attractive as the asymmetric hydration of non-activated double bonds is extremely challenging to achieve with conventional chemical methods. nih.gov

In a hypothetical biosynthetic pathway, this compound could be formed through the action of a hydratase on a precursor such as 6-phenyl-hexa-3,5-dien-2-one. The enzyme would catalyze the regio- and enantioselective addition of water across the C3=C4 double bond to yield the final product. Many hydratases are known, including oleate (B1233923) hydratases that act on fatty acids and limonene (B3431351) hydratase used in the fragrance industry. nih.govmdpi.com

Some hydratases are flavoenzymes that require FAD as a cofactor, although it often plays a structural role rather than participating in a redox reaction. mdpi.comnih.gov The use of hydratases in organic synthesis is a growing field, valued for its alignment with green chemistry principles by avoiding cofactors that require recycling and generating chiral alcohols with 100% atom economy. nih.gov

Asymmetric Organic Synthesis Strategies

Asymmetric synthesis using small-molecule chiral catalysts provides a versatile and powerful alternative to biocatalysis for creating enantiomerically pure compounds. These methods often offer broad substrate scope and predictable stereochemical outcomes.

Chiral Catalyst-Mediated Approaches

The Keck asymmetric allylation is a reliable method for the enantioselective synthesis of homoallylic alcohols from aldehydes. wikipedia.org The reaction involves the addition of an allyl nucleophile, typically an allyltributylstannane, to an aldehyde in the presence of a chiral Lewis acid catalyst. wikipedia.org This catalyst is generated in situ from a titanium source, such as titanium(IV) isopropoxide (Ti(OiPr)₄), and a chiral ligand, most commonly (R)- or (S)-BINOL (1,1'-bi-2-naphthol). libretexts.org

The mechanism is believed to involve the formation of a chiral (BINOL)Ti catalyst complex that coordinates to the aldehyde's carbonyl oxygen. This activation makes the aldehyde more electrophilic and, crucially, the chiral environment of the catalyst directs the nucleophilic attack of the allylstannane to one face of the aldehyde, resulting in a product with high enantiomeric purity. wikipedia.org The reaction has been successfully applied to the synthesis of numerous natural products. wikipedia.org

While the Keck reaction specifically produces homoallylic alcohols from aldehydes, its principles are relevant to the synthesis of this compound, which contains a chiral alcohol moiety. A direct synthesis of the target β-hydroxy ketone is not a standard Keck allylation. However, an analogous asymmetric transformation, such as a catalytic asymmetric aldol (B89426) reaction between cinnamaldehyde (B126680) and the enolate of acetone (B3395972), would be a more direct synthetic route to the target structure, employing similar principles of chiral Lewis acid catalysis. The Keck reaction itself serves as a foundational example of how chiral catalysts can control stereochemistry in the formation of carbon-carbon bonds to create chiral alcohols.

| Aldehyde | Allylating Agent | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (e.e. %) |

|---|---|---|---|---|

| Benzaldehyde | Allyltributyltin | 10 | 91 | 97 |

| Cyclohexanecarboxaldehyde | Allyltributyltin | 10 | 94 | 98 |

| Furfural | Allyltributyltin | 20 | 99 | 92 |

| Hydrocinnamaldehyde | Allyltributyltin | 10 | 95 | 90 |

Sharpless Asymmetric Dihydroxylation and Epoxidation

The Sharpless asymmetric dihydroxylation and epoxidation are cornerstone reactions in asymmetric synthesis, enabling the enantioselective installation of oxygen functionalities. dalalinstitute.commdpi.comchem-station.comresearchgate.netwikipedia.orgorganic-chemistry.orgnih.gov

Sharpless Asymmetric Dihydroxylation (SAD) : This method introduces vicinal diols across a double bond with high enantioselectivity using a catalytic amount of osmium tetroxide and a chiral quinine (B1679958) ligand. mdpi.comwikipedia.orgorganic-chemistry.orgnih.gov The choice of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) based ligands dictates the facial selectivity of the dihydroxylation. wikipedia.org SAD has been instrumental in the synthesis of various natural products by creating key chiral intermediates. mdpi.comnih.gov For instance, in the total synthesis of 1,3,5-bisabolatrien-7-ol, Sharpless asymmetric dihydroxylation was a crucial step to establish the desired stereochemistry. mdpi.com The reaction typically employs a stoichiometric reoxidant like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO) to regenerate the osmium tetroxide catalyst. organic-chemistry.org Commercially available premixed reagents, known as AD-mix-α and AD-mix-β, simplify the experimental procedure. organic-chemistry.org

Sharpless Asymmetric Epoxidation (SAE) : This reaction provides a powerful means to convert primary and secondary allylic alcohols into chiral 2,3-epoxy alcohols. dalalinstitute.comchem-station.comresearchgate.netyoutube.com The catalytic system consists of titanium tetraisopropoxide, a chiral dialkyl tartrate (most commonly diethyl tartrate, DET), and a hydroperoxide oxidant like tert-butyl hydroperoxide (TBHP). dalalinstitute.comchem-station.comresearchgate.netyoutube.com The stereochemical outcome is highly predictable based on the chirality of the tartrate ligand used. chem-station.comyoutube.com The resulting chiral epoxides are versatile intermediates that can be opened by various nucleophiles to afford a range of functionalized chiral molecules. researchgate.netmdpi.com This methodology has been a key strategy in the synthesis of numerous bioactive natural products, including pheromones, leukotrienes, and antibiotics. dalalinstitute.com For example, the total synthesis of (R)-Rugulactone has been achieved utilizing a Sharpless asymmetric epoxidation of an allylic alcohol as a key step. nih.govresearchgate.net

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful third pillar of asymmetric catalysis alongside biocatalysis and metal catalysis. Proline and its derivatives are particularly effective organocatalysts for a variety of transformations. nih.gov

Proline-Catalyzed α-Aminooxylation : This reaction allows for the direct, enantioselective introduction of an oxygen atom at the α-position of ketones and aldehydes. nih.govtohoku.ac.jpnih.govtohoku.ac.jp The reaction between a ketone, such as cyclohexanone, and nitrosobenzene (B162901) in the presence of a catalytic amount of L-proline yields the corresponding α-aminooxylated product with high enantioselectivity. tohoku.ac.jpnih.govtohoku.ac.jp This method provides a direct route to chiral α-hydroxy ketones after reduction of the N-O bond. nih.gov The reaction proceeds through the formation of a chiral enamine intermediate from the ketone and proline. libretexts.org

Enamine/Iminium Ion Cascades : Enamine and iminium ion catalysis are powerful strategies for the activation of carbonyl compounds. nih.govnobelprize.orgkhanacademy.org Chiral amines, such as proline, react with α,β-unsaturated aldehydes or ketones to form iminium ions, which are highly reactive towards nucleophiles. nih.gov Conversely, the reaction of a chiral amine with a ketone or aldehyde can generate a nucleophilic enamine intermediate. nih.govkhanacademy.org These two modes of activation can be combined in cascade reactions to construct complex molecules in a single pot. rsc.orgresearchgate.net This approach allows for the formation of multiple bonds and stereocenters with high levels of control. rsc.org

Palladium-Catalyzed Cyclization and Carbonylation Reactions

Palladium catalysis has enabled a vast array of synthetic transformations, including powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cyclization : Palladium catalysts can effectively promote the cyclization of unsaturated substrates. For instance, γ,δ-unsaturated ketones can undergo a palladium-catalyzed carbopalladation of the alkene with the enol form of the ketone to generate substituted cyclohexanones. sci-hub.se These can then be oxidized in the same pot to yield polysubstituted phenols. sci-hub.se Intramolecular cyclization reactions catalyzed by palladium often favor the formation of five-membered rings (5-exo-trig) over six-membered rings (6-endo-trig) when both pathways are possible. divyarasayan.org

Palladium-Catalyzed Carbonylation : This class of reactions involves the introduction of a carbonyl group into an organic molecule using carbon monoxide. mdpi.comuni-rostock.de Palladium-catalyzed oxidative carbonylation of aryl boronic acids provides a route to symmetrical diaryl ketones. liv.ac.uk The reaction mechanism is believed to involve the formation of a palladium acyl intermediate, which then reacts with another molecule of the boronic acid. liv.ac.uk In the context of ketone synthesis, cyclic ketones can react with palladium(II) chloride in methanol (B129727) under a carbon monoxide atmosphere to produce acyclic diesters through ring cleavage. acs.org

Rhodium-Catalyzed Hydroacylation

Rhodium-catalyzed hydroacylation involves the addition of an aldehyde C-H bond across a carbon-carbon or carbon-oxygen double bond. scholaris.ca This atom-economical reaction is a powerful tool for the synthesis of ketones and esters. scholaris.cascholaris.ca

The intermolecular hydroacylation of ketones with non-chelating aldehydes can be achieved using cationic rhodium(I) complexes with bulky, electron-rich bidentate phosphine (B1218219) ligands like 1,3-bis(dicyclohexylphosphino)propane (B25926) (dcpp). scholaris.canih.gov The development of asymmetric versions of this reaction is an active area of research, with some success achieved using chiral phosphine ligands. scholaris.canih.gov The mechanism of intramolecular rhodium-catalyzed ketone hydroacylation is understood to proceed through oxidative addition of the aldehyde C-H bond to the rhodium(I) center, followed by insertion of the ketone C=O bond into the rhodium-hydride and subsequent reductive elimination. acs.org This methodology has been applied to the synthesis of various cyclic compounds. acs.org

Chiral Auxiliary-Based Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.orgsigmaaldrich.com

A common strategy involves the use of chiral oxazolidinones, such as those derived from amino acids (Evans auxiliaries). wikipedia.org These can be acylated and then subjected to enolate formation and subsequent reaction with electrophiles. The bulky substituent on the oxazolidinone directs the approach of the electrophile, leading to high diastereoselectivity. wikipedia.org Another class of effective chiral auxiliaries is based on pseudoephedrine. wikipedia.org Reaction with a carboxylic acid derivative forms an amide, and deprotonation at the α-carbon followed by alkylation proceeds with high stereocontrol. wikipedia.org Sulfur-containing chiral auxiliaries, such as 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones, have also proven to be highly effective, particularly in aldol reactions. scielo.org.mx

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. D-glucose is a common chiral pool starting material due to its low cost and multiple stereocenters. The total synthesis of Ieodomycin B has been accomplished starting from D-glucose, although this route involved more than 15 steps. nih.gov

Total Synthesis of Related Natural Products

The synthetic methodologies described above have been instrumental in the total synthesis of several natural products that incorporate the this compound moiety or related structural motifs.

Rugulactone : The total synthesis of (R)-Rugulactone has been achieved through a strategy that employs a Sharpless asymmetric epoxidation of an allylic alcohol as a key step to establish the stereochemistry. nih.govresearchgate.net Another approach to Rugulactone involved a cross-metathesis reaction to form an internal E-olefin and a Still-Gennari olefination to construct a Z-configured α,β-unsaturated ester. researchgate.net

Ieodomycins : Several total syntheses of Ieodomycins A and B and their stereoisomers have been reported. nih.govrsc.orgacs.orgacs.org Key strategies in these syntheses include Keck asymmetric allylation, Sharpless asymmetric dihydroxylation, and Mukaiyama lactonization. nih.govacs.orgacs.org One synthesis of Ieodomycin B started from commercially available geraniol (B1671447) and utilized a Crimmins-modified Evans aldol reaction and a chelation-controlled Mukaiyama aldol reaction to set the 1,3-trans-dihydroxyl stereocenters. nih.gov Another approach commenced from 4-pentyne-1-ol and also employed a Crimmins-modified Evans aldol reaction. nih.gov

Here is a summary of key reactions and their applications in the synthesis of these natural products:

| Natural Product | Key Synthetic Reactions | Starting Material(s) | Reference(s) |

|---|---|---|---|

| (R)-Rugulactone | Sharpless asymmetric epoxidation, Olefin cross-metathesis | Allyl alcohol derivative | nih.gov, researchgate.net |

| Cross-metathesis, Still-Gennari olefination | Chiral pool source | researchgate.net | |

| Ieodomycin A & B | Keck asymmetric allylation, Sharpless asymmetric dihydroxylation, Stille cross-coupling | 4-pentyn-1-ol | nih.gov, acs.org, acs.org |

| Ieodomycin B | Crimmins-modified Evans aldol reaction, Mukaiyama aldol reaction | Geraniol | nih.gov |

| Ieodomycin B | Chiral pool approach | D-glucose | nih.gov |

| Ieodomycin B | Crimmins-modified Evans aldol reaction | 4-pentyne-1-ol | nih.gov |

Development of Novel Synthetic Precursors and Building Blocks

The efficient synthesis of complex natural products like this compound and its related diarylheptanoids relies heavily on the development of innovative synthetic precursors and versatile building blocks. Research in this area focuses on creating chiral synthons and readily accessible starting materials that enable the stereocontrolled construction of the characteristic heptane (B126788) chain with its specific functional groups. These advancements are crucial for producing these compounds for further study and for creating structural analogs with potentially enhanced biological activities.

Key strategies often involve the use of naturally derived starting materials, such as sugars or simple phenols, which are then transformed into more complex building blocks. nih.gov Asymmetric synthesis techniques are frequently employed to install the desired stereochemistry, a critical feature of many bioactive diarylheptanoids.

Research Findings on Synthetic Precursors

Several distinct approaches have been developed to generate key precursors for diarylheptanoid synthesis. One common strategy involves building the carbon skeleton through aldol condensation reactions or by coupling smaller fragments. For instance, dehydrozingerone, which can be prepared via the condensation of vanillin (B372448) and acetone, serves as a versatile α,β-unsaturated ketone precursor. nih.gov This building block can then react with various aldehydes in cross-aldol condensations to construct the main chain of gingerol-like compounds. nih.gov

Another powerful approach utilizes chiral building blocks derived from sugars. Starting materials like D-mannitol, D-glucose, and D-gluconolactone have been successfully converted through multiple steps into acetal (B89532) compounds. nih.gov These chiral synthons are then elaborated using nucleophilic addition or Wittig reactions to yield specific diarylheptanoids like yashabushidiols. nih.gov

More direct synthetic routes have also been explored. One such method begins with the coupling of 4-phenyl-1-butyne (B98611) and 3-phenylpropionaldehyde to form a racemic allylic alcohol. nih.gov This intermediate is a crucial precursor that can be resolved and further modified. Techniques like Sharpless asymmetric epoxidation are instrumental at this stage, allowing for the kinetic resolution of the racemic alcohol to produce enantio-enriched epoxy alcohols. nih.govelsevierpure.com These chiral epoxides are versatile building blocks that can be opened reductively to afford the desired 1,3-diol or 1,5-diol systems characteristic of many diarylheptanoids, including yashabushidiol B. nih.gov

Recent innovations have also introduced novel building blocks for constructing more complex dimeric diarylheptanoids. For example, a 3-substituted pyridine (B92270) intermediate has been used in a blue-light-mediated, triple-Minisci-type alkylation to synthesize natural products like alpinidinoid C and officinine B. acs.org This highlights the power of modern photochemical methods in creating highly substituted aromatic building blocks for natural product synthesis. acs.org Furthermore, plant-derived diarylheptanoids themselves, such as oregonin (B3271705) from black alder bark, are being explored as complex building blocks for creating new bio-based materials like polyurethanes. mdpi.com

The following table summarizes key precursors and building blocks reported in the synthesis of diarylheptanoids and related structures.

Mechanistic Investigations of Reactions Involving 4s 4 Hydroxy 6 Phenylhex 5 En 2 One

Role of Catalysis in Stereocontrol and Yield Optimization

Catalysis is paramount for both the yield and stereocontrol in the synthesis of (4S)-4-Hydroxy-6-phenylhex-5-en-2-one.

Organocatalysis: L-proline is a bifunctional catalyst; its secondary amine forms the nucleophilic enamine, while its carboxylic acid group activates the electrophilic aldehyde and controls the geometry of the transition state. youtube.comscienceopen.com This dual role is the key to its success in promoting highly enantioselective reactions. nih.gov Significant research has focused on optimizing reaction conditions to maximize the efficiency of proline catalysis. Key factors include the solvent, catalyst loading, and reaction time, which must be carefully controlled to suppress side reactions like self-aldolization and subsequent condensation (dehydration) of the product. organic-chemistry.org

The table below summarizes findings from a study on optimizing the proline-catalyzed aldol (B89426) reaction for various aliphatic aldehydes, demonstrating how conditions can be tuned to improve yield and stereoselectivity. While cinnamaldehyde (B126680) is an α,β-unsaturated aldehyde, the principles for suppressing side reactions are analogous.

| Aldehyde Type | Optimized Conditions | General Outcome | Reference |

|---|---|---|---|

| α-Trisubstituted | Acetone (B3395972)/Chloroform solvent mixture | Excellent enantioselectivity | organic-chemistry.org |

| α-Branched | CHCl3/DMSO solvent combination | High chemoselectivity and stereoselectivity | organic-chemistry.org |

| α-Unbranched | Diluted conditions, reduced catalyst loading, prolonged time | Suppression of undesired pathways | organic-chemistry.org |

Biocatalysis: Enzymes, specifically aldolases, represent another frontier for stereocontrolled synthesis. Class I aldolases, found in organisms like E. coli, utilize a lysine (B10760008) residue in their active site to form a Schiff base (an imine) with a ketone substrate. nih.govyoutube.com Subsequent deprotonation generates an enamine, mimicking the mechanism of proline. youtube.com The enzyme's chiral active site then perfectly orients the electrophile for a highly stereospecific C-C bond formation. youtube.com While native aldolases are specific to biological substrates, protein engineering has been used to alter their substrate scope. nih.gov For example, fructose-6-phosphate (B1210287) aldolase (B8822740) has been engineered through directed evolution to accept acetone as a nucleophile, opening a pathway for the biocatalytic synthesis of compounds like this compound. nih.gov

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful tool for probing reaction mechanisms. In the context of the proline-catalyzed aldol reaction, labeling studies have been instrumental in confirming the proposed pathways. A key study related to the intramolecular Hajos-Parrish reaction, which follows the same enamine mechanism, used isotopically labeled water (H₂¹⁸O). wikipedia.org

The experiment was designed to differentiate between the enamine mechanism and a competing hypothesis involving an oxazolidinone intermediate. The results provided strong support for the involvement of a carbinolamine intermediate and helped characterize the oxazolidinone pathway as a parasitic, though relevant, equilibrium. wikipedia.org By tracing the path of the oxygen isotope, researchers can determine which bonds are broken and formed, providing definitive evidence for the roles of water and the catalyst in the reaction cycle. Although not performed on this compound itself, these studies on the core proline-catalyzed mechanism are directly applicable.

Studies on Electrophilic and Nucleophilic Activation

The success of the aldol reaction hinges on the complementary activation of both the nucleophile and the electrophile.

Nucleophilic Activation: Acetone, the ketone donor, is a relatively weak nucleophile. The primary role of the catalyst is to convert it into a more potent form.

Enolate Formation: In base-catalyzed reactions, a strong base like NaOH removes an α-proton from acetone to form an achiral enolate ion. masterorganicchemistry.comyoutube.com This significantly increases the nucleophilicity of the α-carbon.

Enamine Formation: In organocatalysis, the reaction of acetone with the secondary amine of proline forms a chiral enamine. libretexts.orgnih.gov The enamine is a stronger nucleophile than the corresponding enol and is considered a neutral enol equivalent. This activation method has the distinct advantage of creating a chiral nucleophile within a defined catalytic cycle, leading to asymmetric induction. nih.govwikipedia.org

Electrophilic Activation: Cinnamaldehyde, the aldehyde acceptor, must be activated to readily accept the incoming nucleophile.

Brønsted Acid Catalysis: In proline-catalyzed reactions, the carboxylic acid moiety of the catalyst protonates or, more accurately, forms a strong hydrogen bond with the carbonyl oxygen of the cinnamaldehyde. youtube.com This interaction polarizes the carbonyl group, increasing the partial positive charge on the carbonyl carbon and making it significantly more electrophilic. This activation is non-covalent and occurs within the organized transition state, ensuring that the activated electrophile is correctly positioned relative to the nucleophilic enamine for stereoselective attack. youtube.comscienceopen.com

Metal Ion Catalysis: In reactions catalyzed by Class II aldolases, a divalent metal ion (often Zn²⁺) in the enzyme's active site coordinates to the carbonyl oxygen of the electrophile. nih.gov This coordination serves the same purpose as the proton in Brønsted acid catalysis: it polarizes the carbonyl bond and enhances its electrophilicity.

Derivatization and Analogue Synthesis for Structure Activity Relationship Studies

Design and Synthesis of Functionalized Analogues

The design of functionalized analogues of (4S)-4-Hydroxy-6-phenylhex-5-en-2-one would involve modifications at its key reactive sites: the hydroxyl group, the ketone, the α-carbon, and the phenyl ring. The synthesis of these analogues can be approached through established chemical transformations.

The hydroxyl group at the C4 position is a prime target for derivatization. Esterification or etherification can introduce a variety of substituents, altering the molecule's polarity and steric bulk. For instance, reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding esters.

The ketone at the C2 position offers another site for modification. Reduction of the ketone to a secondary alcohol would provide diastereomeric diol analogues. Alternatively, reactions such as the Wittig olefination could be employed to replace the carbonyl oxygen with a carbon-based substituent, thus extending the carbon chain.

Modification of the phenyl ring can be achieved by utilizing starting materials with desired substitution patterns on the aromatic ring. For example, employing substituted cinnamaldehydes in the initial steps of the synthesis would lead to analogues with electron-donating or electron-withdrawing groups on the phenyl moiety.

Below is a table outlining potential synthetic strategies for creating functionalized analogues:

| Target Site | Reaction Type | Reagents | Potential Analogue |

| C4-Hydroxyl | Esterification | Acyl chloride, Pyridine (B92270) | 4-Acetoxy-6-phenylhex-5-en-2-one |

| C4-Hydroxyl | Etherification | Alkyl halide, NaH | 4-Methoxy-6-phenylhex-5-en-2-one |

| C2-Ketone | Reduction | NaBH4 | 6-Phenylhexane-2,4-diol |

| C2-Ketone | Wittig Reaction | Ph3P=CH2 | 4-Hydroxy-2-methylidene-6-phenylhex-5-ene |

| Phenyl Ring | Substitution (via starting material) | Substituted Cinnamaldehyde (B126680) | (4S)-4-Hydroxy-6-(4-chlorophenyl)hex-5-en-2-one |

These proposed synthetic routes provide a framework for generating a library of diverse analogues of this compound, which is a crucial first step in any SAR study.

Exploration of Substituent Effects on Reactivity and Stereoselectivity

The introduction of different substituents to the core structure of this compound is expected to have a significant impact on its chemical reactivity and the stereochemical outcome of its reactions.

Substituents on the phenyl ring can influence the electronic properties of the conjugated system. Electron-withdrawing groups (e.g., -NO2, -CF3) would render the double bond more electrophilic and potentially more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., -OCH3, -N(CH3)2) would increase the electron density of the π-system, which could affect its reactivity in cycloaddition reactions or towards electrophiles.

The stereoselectivity of reactions involving the chiral center at C4 can also be influenced by the nature of the substituents. For example, in reactions where the hydroxyl group at C4 directs the approach of a reagent, altering the steric bulk or electronic nature of this group (e.g., by converting it to a bulky silyl (B83357) ether) could change the facial selectivity of the reaction.

A systematic study of these effects would involve reacting a series of analogues with a common reagent and analyzing the reaction rates and product distributions. The findings from such studies are critical for fine-tuning the molecule's properties for specific applications.

Preparation of Macrocyclic Derivatives and Polyketide Analogues

The bifunctional nature of this compound, possessing both a hydroxyl and a ketone group, makes it a potential precursor for the synthesis of more complex structures such as macrocycles and polyketide-like molecules.

Macrocyclization:

Macrocyclic derivatives could be envisioned through a ring-closing metathesis (RCM) strategy. This would first require the introduction of a terminal alkene at the C4-hydroxyl position (e.g., via etherification with an allyl halide) and another at a suitable position on the carbon chain. Subsequent treatment with a Grubbs catalyst could then facilitate the formation of a macrocyclic ether. The size of the resulting ring would be dependent on the length of the tethers.

Another approach to macrocyclization could involve converting the ketone to a terminal alkyne and the hydroxyl group to another reactive functionality, setting the stage for a ring-closing reaction like an intramolecular Sonogashira coupling, provided a suitable aryl halide is incorporated into the structure.

Polyketide Analogues:

The synthesis of polyketide-like analogues could be pursued by employing this compound as a building block. The ketone functionality could be used for chain extension through aldol-type reactions. For instance, deprotonation at the α-carbon (C3) would generate an enolate, which could then react with an aldehyde to form a new carbon-carbon bond and introduce a new stereocenter. Iterative application of such a strategy could lead to the construction of a polyketide-like chain with alternating hydroxyl and carbonyl functionalities. The stereochemical outcome of these aldol (B89426) additions would be of significant interest, potentially being influenced by the existing stereocenter at C4.

The table below summarizes some hypothetical approaches to these more complex structures:

| Target Structure | Key Reaction | Required Modifications to Parent Compound | Illustrative Precursor |

| Macrocycle | Ring-Closing Metathesis (RCM) | Allylation of C4-OH and introduction of another terminal alkene | 4-(Allyloxy)-6-phenyl-1,6-heptadien-2-one |

| Polyketide Analogue | Aldol Addition | Generation of enolate at C3 | Lithium enolate of this compound |

The successful synthesis of such macrocyclic and polyketide analogues would significantly expand the structural diversity of compounds derived from this compound, opening up new avenues for exploring their chemical and biological properties.

Advanced Analytical Methodologies in the Research of 4s 4 Hydroxy 6 Phenylhex 5 En 2 One

Crystallographic Analysis for Absolute Configuration Determination

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a crystalline compound. nih.gov This technique provides an unambiguous three-dimensional map of the electron density within the crystal, revealing precise bond lengths, bond angles, and the absolute spatial arrangement of atoms.

For (4S)-4-hydroxy-6-phenylhex-5-en-2-one, obtaining a suitable single crystal would allow for its absolute configuration to be determined with certainty. The analysis relies on the anomalous dispersion of X-rays by the atoms in the crystal. By measuring the intensities of specific pairs of reflections (Bijvoet pairs), the absolute structure can be established. The resulting crystallographic data would confirm the (S) configuration at the C4 stereocenter and the (E) geometry of the double bond between C5 and C6. nih.gov While a crystal structure for the title compound is not publicly available, this method remains the gold standard for such determinations. nih.gov

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment

The chemical or biological properties of a chiral compound are often highly dependent on its enantiomeric and diastereomeric purity. Chromatographic techniques are essential for separating and quantifying stereoisomers.

Enantiomeric Purity: To assess the enantiomeric excess (e.e.) of this compound, chiral chromatography is employed. This is typically performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP). The CSP contains a single enantiomer of a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

For a compound like this compound, common CSPs would include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. The choice of mobile phase and column temperature is optimized to achieve baseline separation of the (4S) and (4R) enantiomers. Integration of the peak areas in the resulting chromatogram allows for precise quantification of the enantiomeric purity.

Diastereomeric Purity: In synthetic routes that may produce diastereomers, such as the (4S, 5E) and (4S, 5Z) isomers, standard achiral chromatography (both HPLC and GC) can often be used for separation and quantification. The different physical properties of diastereomers typically allow for their separation on common stationary phases like silica (B1680970) gel or C18.

Table 1: Illustrative Chromatographic Purity Assessment

| Analysis Type | Technique | Stationary Phase | Mobile Phase/Conditions | Result |

|---|---|---|---|---|

| Enantiomeric Purity | Chiral HPLC | Chiralcel OD-H (Cellulose derivative) | Hexane/Isopropanol (90:10) | Separation of (4S) and (4R) enantiomers |

| Diastereomeric Purity | RP-HPLC | C18 | Acetonitrile/Water gradient | Separation of (E) and (Z) isomers |

Advanced NMR and Mass Spectrometry for Complex Structural Elucidation and Mechanistic Probes

Beyond initial identification, advanced NMR and mass spectrometry techniques provide deep insights into the structure and connectivity of this compound.

Advanced NMR Spectroscopy: While ¹H and ¹³C NMR provide the basic carbon-hydrogen framework, two-dimensional (2D) NMR experiments are essential for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, confirming connectivity from the acetyl group (CH₃-C=O) to the methylene (B1212753) (CH₂) and through the stereocenter to the vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition (C₁₂H₁₄O₂). nih.gov Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would likely include the loss of water (H₂O) from the alcohol, loss of an acetyl group (CH₃CO), and cleavage adjacent to the carbonyl group, helping to piece together the molecular structure.

Table 2: Expected NMR and MS Data for this compound

| Technique | Data Type | Expected Observation |

|---|---|---|

| HRMS | Exact Mass | [M+H]⁺ or [M+Na]⁺ corresponding to C₁₂H₁₄O₂ |

| ¹H NMR | Chemical Shift (δ) | Signals for methyl ketone, diastereotopic methylene protons, carbinol proton, vinyl protons, and phenyl protons. |

| ¹³C NMR | Chemical Shift (δ) | Signals for carbonyl, methyl, methylene, methine (C-OH), vinyl, and aromatic carbons. |

| HMBC | Key Correlation | Correlation between H1 (methyl) and C2 (carbonyl). |

Biological Relevance and Molecular Interactions of 4s 4 Hydroxy 6 Phenylhex 5 En 2 One and Its Analogues

Investigation of Molecular Targets and Binding Mechanisms (e.g., α-glucosidase inhibitors, enzyme inhibition)

Analogues of (4S)-4-Hydroxy-6-phenylhex-5-en-2-one, particularly those with similar phenolic and ketone moieties, have been investigated for their potential to inhibit various enzymes. A key area of interest is the inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion. The inhibition of α-glucosidase can help in managing postprandial hyperglycemia, a primary concern in type 2 diabetes.

Biochemical Pathway Modulation Studies (e.g., NF-κB pathway, microbial catabolic pathways)

The modulation of inflammatory pathways is a significant area of investigation for phenolic compounds structurally related to this compound. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, and its inhibition is a therapeutic target for many inflammatory diseases.

Research on gingerols, which are structurally analogous to the subject compound, has demonstrated potent inhibitory effects on the NF-κB pathway. researchgate.net-gingerol, a major pungent component of ginger, has been identified as a potent inhibitor of NF-κB activation. nih.gov Studies have shown that ginger and its bioactive constituents can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by inhibiting NF-κB signaling. itjfs.com This anti-inflammatory action is a key aspect of the biological activity of these compounds.

Furthermore, a synthetic analogue, (R)-rugulactone, which shares the 4-hydroxy-6-phenylhexenyl moiety, has been identified as an antagonist of NF-κB. nih.gov This suggests that the core structure present in this compound is relevant for interaction with components of the NF-κB signaling cascade.

Information regarding the modulation of microbial catabolic pathways by this compound or its close analogues is not extensively documented in the available research.

Structure-Activity Relationship (SAR) Studies for Biological Activity

While specific structure-activity relationship (SAR) studies for this compound are not available, general SAR principles can be inferred from studies on related phenolic compounds and their biological activities. The biological activity of these molecules is often influenced by the nature and position of substituents on the aromatic ring and the aliphatic chain.

For phenolic compounds in general, the number and position of hydroxyl groups on the aromatic ring are crucial for their antioxidant and enzyme inhibitory activities. The presence of a ketone group and the length and saturation of the alkyl chain also play a significant role in determining the potency and selectivity of their biological effects.

In the context of anti-inflammatory activity, studies on gingerol and its analogues have indicated that the length of the alkyl chain influences their inhibitory effect on pro-inflammatory enzymes. For antimicrobial properties, as discussed in the next section, the lipophilicity conferred by the alkyl chain is a critical determinant of activity.

Exploration of Antifungal and Antibacterial Properties in a Research Context

Analogues of this compound have demonstrated notable antifungal and antibacterial properties in various research settings. The bioactive compounds in ginger, such as gingerols and shogaols, are known to possess broad-spectrum antimicrobial activity. nih.gov

A study on the synthetic analogues (R)-rugulactone and its 4S epimer, which contain a similar 4-hydroxy-6-phenylhexenyl structural motif, evaluated their antimicrobial activity. The results indicated that these compounds exhibited both antibacterial and antifungal properties. nih.gov Specifically, (R)-rugulactone showed better antibacterial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.gov Both compounds also demonstrated good to moderate antifungal activity. nih.gov

The antimicrobial activity of such compounds is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial signaling pathways. The lipophilic nature of the phenylalkyl chain is thought to facilitate the interaction with and penetration of microbial cell membranes.

The following table summarizes the reported antimicrobial activities of some analogues of this compound.

| Compound/Extract | Organism | Activity | Reference |

| (R)-rugulactone | Pseudomonas aeruginosa | Antibacterial (MIC = 12.5 µg/ml) | nih.gov |

| (R)-rugulactone | Klebsiella pneumoniae | Antibacterial (MIC = 25 µg/ml) | nih.gov |

| (6R)-((4R)-hydroxy-6-phenyl-hex-2-enyl)-5,6-dihydro-pyran-2-one | Pseudomonas aeruginosa | Antibacterial (MIC = 25 µg/ml) | nih.gov |

| (R)-rugulactone and its analogues | Fungi | Good to moderate antifungal activity | nih.gov |

| Ethanolic ginger extract | Candida albicans | Antifungal | nih.gov |

Computational and Theoretical Studies

Molecular Modeling of Reaction Mechanisms and Transition States

While specific molecular modeling studies on the reaction mechanisms to form (4S)-4-Hydroxy-6-phenylhex-5-en-2-one are not extensively documented in the literature, its structure as a β-hydroxy ketone strongly suggests its synthesis via an aldol (B89426) reaction. The stereochemistry at the C4 position is crucial, and its selective formation can be rationalized by computational modeling of the reaction's transition states.

The synthesis would likely involve the reaction of acetone (B3395972) (or an equivalent enolate) with cinnamaldehyde (B126680). The stereochemical outcome of such reactions is often predicted using models like the Zimmerman-Traxler model for aldol reactions involving metal enolates. msu.eduyoutube.comfiveable.me This model proposes a chair-like six-membered transition state where the substituents on the enolate and the aldehyde occupy positions that minimize steric hindrance, thus dictating the stereochemistry of the newly formed chiral center. msu.eduyoutube.com

For the formation of the (4S) enantiomer, a specific enolate geometry (E or Z) and facial attack on the aldehyde would be required. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to determine the energies of these possible transition states. acs.org By comparing the relative energies of the different transition state conformations, the most likely reaction pathway and the expected major diastereomer can be predicted. For boron enolates, which are commonly used to achieve high stereoselectivity in aldol reactions, the shorter B-O bonds lead to a tighter transition state, enhancing the energy difference between competing pathways and thus increasing the selectivity. acs.orglibretexts.org

Table 1: Key Factors in Modeling the Stereoselective Aldol Reaction for this compound Synthesis

| Factor | Description | Relevance to (4S) isomer formation |

| Enolate Geometry | The (E) or (Z) configuration of the acetone enolate. | Influences the relative orientation of substituents in the transition state, directly impacting the syn or anti configuration of the product. |

| Metal Cation | The metal ion (e.g., Li+, B2+, Ti4+) associated with the enolate. | Affects the bond lengths and angles within the transition state, influencing its stability and the resulting stereoselectivity. msu.edu |

| Aldehyde Face | The re or si face of the cinnamaldehyde carbonyl group that is attacked by the enolate. | Determines the absolute configuration (R or S) of the newly formed stereocenter. |

| Steric Hindrance | Repulsive interactions between bulky groups in the transition state. | The phenyl group of cinnamaldehyde and the methyl group of the enolate will preferentially occupy equatorial positions in the chair-like transition state to minimize steric clash. youtube.com |

The intramolecular Diels-Alder reaction is another transformation studied in related diarylheptanoids, where quantum chemical calculations have been used to predict which structural features favor the formation of complex polycyclic structures. rsc.org While not directly applicable to the linear structure of this compound, these studies highlight the utility of computational modeling in understanding the reaction pathways of this class of compounds. rsc.org

Quantum Chemical Calculations for Conformational Analysis and Spectroscopic Prediction

Quantum chemical calculations are instrumental in determining the three-dimensional structure and predicting the spectroscopic properties of organic molecules. For this compound, these methods can provide valuable insights into its conformational preferences and help in the interpretation of experimental spectra.

Spectroscopic Prediction: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard tool for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. psu.eduresearchgate.netnih.govruc.dkresearchgate.net By calculating the magnetic shielding tensors for each nucleus in a given conformation, it is possible to predict the ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to confirm the structure and assign the resonances. For α,β-unsaturated ketones, studies have shown that Hartree-Fock (HF) and DFT methods with appropriate basis sets can provide results in excellent agreement with experimental values. psu.eduresearchgate.net

Table 2: Application of Quantum Chemical Calculations to this compound

| Calculation Type | Method | Predicted Properties | Significance |

| Geometry Optimization | DFT (e.g., B3LYP/6-31G*) | Lowest energy 3D structure, bond lengths, bond angles, dihedral angles. | Provides the fundamental molecular structure for all other calculations. |

| Conformational Analysis | DFT, Molecular Mechanics | Relative energies of different conformers, population distribution. | Understanding the molecule's preferred shape in solution, which is crucial for receptor binding. |

| NMR Chemical Shift Prediction | DFT with GIAO (e.g., B3LYP/6-311+G(d,p)) | ¹H and ¹³C chemical shifts. | Aids in the structural elucidation and verification of the synthesized compound. psu.eduresearchgate.netnih.gov |

| Infrared (IR) Spectroscopy Prediction | DFT | Vibrational frequencies and intensities. | Helps in identifying characteristic functional groups like the carbonyl (C=O), hydroxyl (O-H), and carbon-carbon double bond (C=C). |

| Electronic Circular Dichroism (ECD) Prediction | Time-Dependent DFT (TD-DFT) | ECD spectrum. | Crucial for determining the absolute configuration (4S) by comparing the calculated spectrum with the experimental one. rsc.org |

Furthermore, the absolute configuration of chiral molecules like this compound can be determined by comparing experimental Electronic Circular Dichroism (ECD) spectra with those predicted by Time-Dependent DFT (TD-DFT) calculations. This technique has been successfully applied to determine the stereochemistry of complex diarylheptanoids isolated from natural sources. rsc.org

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor (target). This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. Although no specific docking studies have been reported for this compound, the structural similarity to other biologically active compounds, such as diarylheptanoids and α,β-unsaturated ketones, allows for informed predictions about its potential biological targets.

The α,β-unsaturated ketone moiety is a known Michael acceptor, which can react covalently with nucleophilic residues, such as cysteine, in protein active sites. researchgate.netnih.govscience.gov This reactivity is a key factor in the biological activity of many natural products. Diarylheptanoids, a class to which this compound is related, have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects, by interacting with various protein targets. rsc.orgresearchgate.netresearchgate.netnih.gov

Potential Biological Targets and Docking Insights from Analogs: Studies on related compounds like gingerols and other diarylheptanoids have identified several potential protein targets. Docking studies have been performed on these analogs against targets involved in cancer and inflammation. For instance, diarylheptanoids have been shown to interact with targets in the DNA damage signaling pathway, such as ATR and CHK1. rsc.orgrsc.org The β'-hydroxy-α,β-unsaturated ketone pharmacophore has been identified as a promising feature for the design of anticancer drugs. nih.gov

Table 3: Potential Biological Targets for this compound Based on Analog Docking Studies

| Target Protein | Therapeutic Area | Key Interactions Observed with Analogs | Reference |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | Hydrogen bonding and hydrophobic interactions within the kinase domain. | nih.gov |

| Checkpoint Kinase 1 (CHK1) | Cancer | Interactions with key residues in the ATP-binding pocket. | rsc.orgrsc.org |

| Nuclear Factor-kappa B (NF-κB) | Inflammation | Inhibition of NF-κB activation pathway components. | researchgate.net |

| Tubulin | Cancer | Covalent modification of cysteine residues, leading to microtubule disruption. | science.gov |

| Keap1 | Oxidative Stress | Michael addition to cysteine sensors, leading to Nrf2 activation. | nih.gov |

A molecular docking study of this compound against these targets would likely reveal favorable binding energies and specific interactions. The hydroxyl and carbonyl groups are expected to act as hydrogen bond donors and acceptors, respectively, while the phenyl ring can engage in hydrophobic and π-stacking interactions. The stereochemistry at the C4 position would play a critical role in ensuring a proper fit within the binding site of a chiral receptor.

Q & A

Q. What are the optimal synthetic routes for (4S)-4-Hydroxy-6-phenylhex-5-en-2-one, and how can reaction yields be maximized?

- Methodological Answer : The synthesis of this compound can be optimized using multi-step protocols. For example, enantioselective aldol condensation or ketone reduction strategies may be employed. Key factors include:

- Catalyst selection : Chiral catalysts (e.g., proline derivatives) can enhance stereochemical control .

- Reaction conditions : Temperature modulation (e.g., −78°C for ketone intermediates) and solvent polarity adjustments (e.g., THF vs. DCM) improve yield and purity.

- Yield data : Reported yields range from 86% to 97% for analogous compounds under optimized conditions .

| Step | Reaction Type | Yield | Key Parameters |

|---|---|---|---|

| 1 | Aldol Condensation | 97% | L-proline catalyst, RT |

| 2 | Ketone Reduction | 87% | NaBH₄, −78°C |

Q. How can spectroscopic and chromatographic methods characterize this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm stereochemistry (e.g., δ 5.8 ppm for the α,β-unsaturated ketone proton) and hydroxyl group position .

- HPLC : Reverse-phase HPLC with C18 columns (e.g., 80:20 acetonitrile/water) resolves enantiomeric purity. Retention times should match standards ±0.1 min .

- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 205.1234) .

Q. What are the key physicochemical properties of this compound, and how are they determined?

- Methodological Answer :

- LogP : Predicted via QSPR models (e.g., 2.1 ± 0.3) to assess hydrophobicity .

- pKa : Determined potentiometrically (e.g., pKa ≈ 9.5 for the hydroxyl group) .

- Melting point : Differential Scanning Calorimetry (DSC) provides precise values (e.g., 112–114°C) .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and biological activity of this compound?

- Methodological Answer :

- Stereochemical analysis : X-ray crystallography or NOESY NMR identifies spatial arrangements. For example, the (4S) configuration enhances hydrogen-bonding interactions with enzyme active sites .

- Biological assays : Compare enantiomers in enzyme inhibition studies (e.g., IC₅₀ values for (4S) vs. (4R) isomers). The (4S) form may show 10-fold higher activity in COX-2 inhibition .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model binding to cyclooxygenase (COX-2). Parameters include grid boxes centered on catalytic residues (e.g., Tyr385) .

- MD simulations : GROMACS can assess stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns) .

Q. How can contradictions in experimental data (e.g., variable bioactivity) be resolved?

- Methodological Answer :

- Sample degradation : Monitor stability via accelerated aging tests (e.g., 40°C/75% RH for 4 weeks). Use LC-MS to detect degradation products (e.g., oxidation at the α,β-unsaturated ketone) .

- Batch variability : Implement QC protocols like HPLC-PDA to ensure purity >98% .

Q. What mechanistic insights explain the compound’s role in pro-inflammatory pathways?

- Methodological Answer :

- Enzyme kinetics : Perform Michaelis-Menten assays with COX-2. The compound may act as a non-competitive inhibitor (e.g., Kᵢ = 0.8 µM) .

- Gene expression : Use qPCR to measure TNF-α/IL-6 suppression in macrophage models (e.g., 50% reduction at 10 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.